Physicochemical Characterization of 1-Eicosanol: An In-depth Technical Guide
Physicochemical Characterization of 1-Eicosanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-eicosanol (B7800029), also known as arachidyl alcohol. The information presented herein is intended to support research, development, and quality control activities involving this long-chain fatty alcohol. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of related metabolic and industrial processes.
Core Physicochemical Properties
1-Eicosanol is a saturated, straight-chain fatty alcohol with 20 carbon atoms. Its chemical formula is C₂₀H₄₂O, and its structure consists of a hydroxyl group attached to the end of a long alkyl chain. This structure imparts specific physicochemical characteristics that are crucial for its various applications, including in cosmetics, as a chemical intermediate, and in research.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 1-eicosanol, compiled from various sources.
| Property | Value | Units | References |
| General | |||
| IUPAC Name | Icosan-1-ol | - | [1] |
| Synonyms | Arachidyl alcohol, Arachidic alcohol | - | [1] |
| CAS Number | 629-96-9 | - | [1] |
| Molecular Formula | C₂₀H₄₂O | - | [1] |
| Molecular Weight | 298.55 | g/mol | |
| Physical Properties | |||
| Appearance | White, waxy solid | - | |
| Melting Point | 64 - 66 | °C | |
| Boiling Point | 309 (at 750 mmHg) | °C | [1] |
| 220 - 225 (at 3 mmHg) | °C | ||
| Density | 0.8405 (at 20°C/4°C) | g/cm³ | [1] |
| Solubility | |||
| Water | < 0.1 (insoluble) | mg/mL | |
| Ethanol | 20 (with ultrasonic) | mg/mL | |
| DMSO | 2 (with ultrasonic and warming to 60°C) | mg/mL | |
| Acetone | Very soluble | - | |
| Petroleum Ether | Soluble | - | |
| Chloroform | Slightly soluble | - | |
| Acidity | |||
| pKa (Predicted) | 15.20 ± 0.10 | - |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of 1-eicosanol.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which 1-eicosanol transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the 1-eicosanol sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.
-
For an accurate determination, start heating at a slower rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Reporting: Report the result as a melting point range.
Boiling Point Determination (Micro-method)
Objective: To determine the temperature at which the vapor pressure of 1-eicosanol equals the atmospheric pressure. Due to its high boiling point, a micro-method under reduced pressure is often employed.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of 1-eicosanol into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer.
-
Heating and Pressure Control:
-
Immerse the assembly into the heating bath.
-
If determining the boiling point at reduced pressure, connect the apparatus to a vacuum source and a manometer to maintain a constant, known pressure.
-
-
Observation:
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample has reached its boiling point at the given pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
-
-
Reporting: Report the boiling point and the pressure at which it was measured.
Density Determination (Wax Immersion Method)
Objective: To determine the mass per unit volume of 1-eicosanol in its solid, waxy state.
Apparatus:
-
Analytical balance
-
Beaker large enough to fully submerge the sample
-
Fine wire or thread for suspending the sample
-
A liquid of known density in which 1-eicosanol is insoluble (e.g., water with a surfactant to reduce surface tension)
-
Thermometer
Procedure:
-
Sample Preparation: Use a solid, non-porous piece of 1-eicosanol.
-
Mass in Air: Accurately weigh the 1-eicosanol sample in the air. Record this mass as m_air.
-
Mass in Liquid: Suspend the sample from the balance using the fine wire, ensuring it is fully submerged in the liquid of known density. Make sure no air bubbles are adhering to the sample's surface. Record the apparent mass of the submerged sample as m_liquid.
-
Temperature of Liquid: Record the temperature of the liquid to determine its precise density (ρ_liquid) from a reference table.
-
Calculation: The density of the 1-eicosanol (ρ_sample) is calculated using the following formula, based on Archimedes' principle: ρ_sample = (m_air * ρ_liquid) / (m_air - m_liquid)
-
Reporting: Report the density and the temperature at which the measurement was taken.
Solubility Determination (Visual Method)
Objective: To qualitatively and quantitatively determine the solubility of 1-eicosanol in various solvents.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
Water bath (for temperature control)
-
Analytical balance
-
Graduated pipettes
Procedure:
-
Solvent Preparation: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to a series of test tubes.
-
Sample Addition: Add a small, accurately weighed amount of 1-eicosanol (e.g., 1 mg) to the first test tube.
-
Mixing: Stopper the test tube and vortex or shake it vigorously for a set period (e.g., 1-2 minutes). For poorly soluble substances, ultrasonic agitation may be necessary.
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the substance is soluble at that concentration.
-
Incremental Addition: If the initial amount dissolves, continue adding small, weighed increments of 1-eicosanol to the same test tube, vortexing after each addition, until undissolved solid remains.
-
Temperature Control: For determining solubility at different temperatures, place the test tubes in a water bath set to the desired temperature and allow them to equilibrate before and during the solubility test.
-
Reporting: Report the solubility as a concentration (e.g., in mg/mL) and specify the solvent and the temperature. For qualitative descriptions, use terms like "very soluble," "soluble," "slightly soluble," or "insoluble."
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group in 1-eicosanol. Due to its very low water solubility, a co-solvent system is required.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., a mixture of water and an organic solvent in which 1-eicosanol is soluble, such as ethanol)
Procedure:
-
Sample Preparation: Dissolve a known amount of 1-eicosanol in a known volume of the co-solvent mixture to create a solution of known concentration.
-
Apparatus Setup:
-
Place the beaker containing the 1-eicosanol solution on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Position the burette filled with the standardized NaOH solution above the beaker.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH begins to change rapidly, and then continue for several more additions until the pH plateaus again.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
-
Reporting: Report the determined pKa value and specify the co-solvent system and temperature used for the measurement.
Visualizations
Metabolic Pathway of a Long-Chain Fatty Alcohol
The following diagram illustrates a generalized metabolic pathway for the degradation of a long-chain fatty alcohol in bacteria, such as Marinobacter hydrocarbonoclasticus.[1] This process involves the oxidation of the alcohol to an aldehyde, then to a fatty acid, which can then enter the beta-oxidation pathway.
Caption: Metabolic degradation of 1-Eicosanol in bacteria.
Industrial Production of Fatty Alcohols
This diagram outlines the general industrial process for the production of fatty alcohols from natural fats and oils (triglycerides). This process, known as hydrogenolysis, involves the reduction of fatty acid esters.
Caption: General process flow for fatty alcohol production.
